N,N-dimethyl-N'-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)benzene-1,4-diamine
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Overview
Description
N1,N1-DIMETHYL-N4-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)BENZENE-1,4-DIAMINE: is a complex organic compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N1-DIMETHYL-N4-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)BENZENE-1,4-DIAMINE typically involves the formation of the thiazole ring followed by the attachment of the benzene-1,4-diamine moiety. Common synthetic methods include:
Debus-Radiszewski synthesis: This method involves the condensation of alpha-haloketones with thiourea under basic conditions.
Wallach synthesis: This involves the cyclization of thiourea with alpha-haloketones in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized versions of the above methods, ensuring high yield and purity. The reaction conditions are carefully controlled to avoid side reactions and to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Substitution reagents: Such as halogens or alkylating agents for substitution reactions.
Major Products:
Sulfoxides and sulfones: From oxidation reactions.
Dihydrothiazoles: From reduction reactions.
Various substituted thiazoles: From substitution reactions.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Antimicrobial agents: Due to the presence of the thiazole ring, the compound exhibits antimicrobial properties.
Anticancer agents:
Industry:
Mechanism of Action
The mechanism by which N1,N1-DIMETHYL-N4-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)BENZENE-1,4-DIAMINE exerts its effects involves interactions with various molecular targets:
Enzyme inhibition: The compound can inhibit specific enzymes, affecting biochemical pathways.
Receptor binding: It can bind to specific receptors, modulating their activity.
Comparison with Similar Compounds
Thiazole derivatives: Such as 2,4-disubstituted thiazoles.
Imidazole derivatives: Such as 1,3-diazole.
Uniqueness:
Properties
Molecular Formula |
C12H17N3S |
---|---|
Molecular Weight |
235.35 g/mol |
IUPAC Name |
4-N,4-N-dimethyl-1-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C12H17N3S/c1-9-8-13-12(16-9)14-10-4-6-11(7-5-10)15(2)3/h4-7,9H,8H2,1-3H3,(H,13,14) |
InChI Key |
GRFZECBQOVYTMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(S1)NC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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